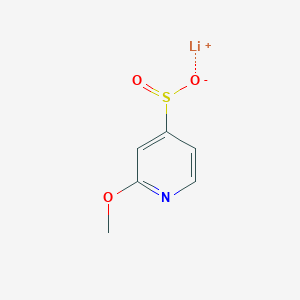
3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluorophenyl sulfonyl group, and an azetidinyl moiety linked to an oxadiazole ring. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a potential candidate for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl moiety is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Difluorophenyl Sulfonyl Group: The difluorophenyl sulfonyl group is introduced via a sulfonylation reaction using reagents such as sulfonyl chlorides.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Formation of the Oxadiazole Ring: The final step involves the formation of the oxadiazole ring through a cyclization reaction, typically using hydrazine derivatives and appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the azetidinyl or oxadiazole rings.
科学的研究の応用
3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
作用機序
The mechanism of action of 3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 3-Cyclopropyl-5-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
IUPAC Name |
3-cyclopropyl-5-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3S/c15-10-2-1-3-11(16)12(10)23(20,21)19-6-9(7-19)14-17-13(18-22-14)8-4-5-8/h1-3,8-9H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQOQMUBFTWQHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=C(C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)

![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)
![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)
![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)
![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)
![5-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2395105.png)
